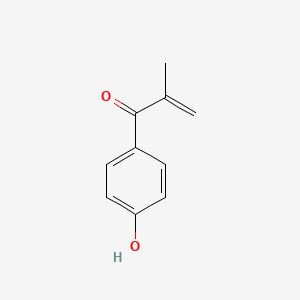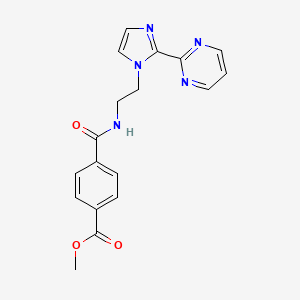
methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves strategic reactions that combine different chemical entities. For example, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the efficient synthesis of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, in excellent yield. This process typically involves nucleophilic substitution reactions followed by cyclization steps to form the complex heterocyclic systems (Karcı & Demirçalı, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, including X-ray crystallography. For example, studies have shown that the molecular structure can exhibit a range of conformations depending on the substituents and the overall molecular framework. The crystal structure analysis reveals how different functional groups and molecular frameworks influence the overall geometry and electronic structure of such compounds (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate and similar compounds are influenced by their unique structural features. These compounds can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present and the reaction conditions. The presence of imidazole and pyrimidine rings contributes to the compound's ability to act as a ligand in coordination chemistry, forming complexes with transition metals (Xie et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of similar compounds are closely related to their molecular structure. For instance, the introduction of different substituents can significantly alter these properties. The crystal packing and the molecular interactions within the crystal lattice, such as hydrogen bonding and π-π interactions, play a crucial role in determining the stability and morphology of the crystal structure (Deng et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards different reagents, are dictated by the nature and position of functional groups in the molecule. The electronic distribution within the molecule influences its reactivity patterns, making it suitable for various chemical transformations and applications in synthesis and catalysis. The interaction of the compound with different metal ions to form coordination complexes highlights its potential as a ligand in the development of metal-organic frameworks and catalysts (Moser, Bertolasi, & Vaughan, 2005).
科学的研究の応用
Synthesis and Biological Evaluation
- Novel Derivatives for Antimicrobial and Antioxidant Activities : Research emphasizes the synthesis of novel compounds with potential antimicrobial and antioxidant activities. One study explored the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, indicating their potential in creating effective antimicrobial agents (Manoj N. Bhoi et al., 2016).
- Heterocyclic Systems Synthesis : Another study utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of various heterocyclic systems, further contributing to the field of medicinal chemistry and drug development (R. Toplak et al., 1999).
Chemical Structure Characterization
- Advanced Characterization Techniques : The characterization of newly synthesized compounds is critical for understanding their properties and potential applications. Studies often employ a range of spectroscopic methods (FT-IR, 1H NMR, 13C NMR, ESI-MS) for this purpose. For instance, the detailed structural analysis of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate was conducted to elucidate its molecular structure (Yanggen Hu et al., 2007).
Antimicrobial Action
- Pharmacological Studies : The antimicrobial potential of synthesized compounds is a significant area of research. For example, the study of the synthesis and antimicrobial action of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide demonstrates the ongoing efforts to discover new antimicrobial agents (S. Ch, 2022).
Antineoplastic and Antifilarial Activity
- Potential Antineoplastic and Antifilarial Agents : Compounds like methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been investigated for their potential as antineoplastic and antifilarial agents, indicating the versatility of heterocyclic compounds in therapeutic applications (S. Ram et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)14-5-3-13(4-6-14)17(24)22-10-12-23-11-9-21-16(23)15-19-7-2-8-20-15/h2-9,11H,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEAJQPNPKTGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)
![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
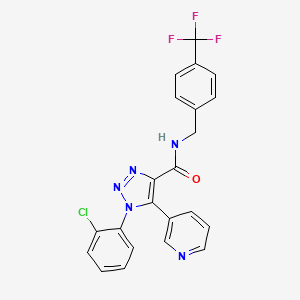
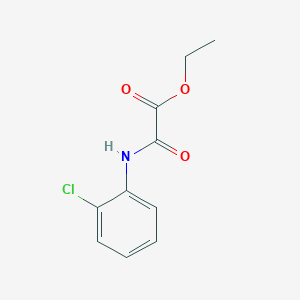
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2493042.png)
![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2493043.png)
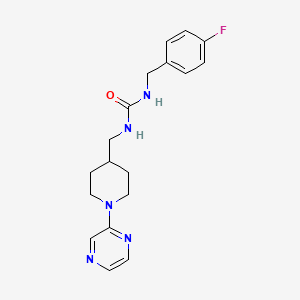
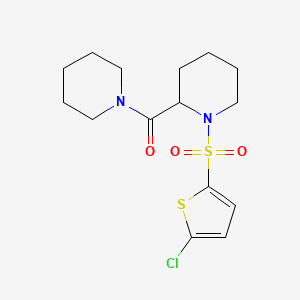
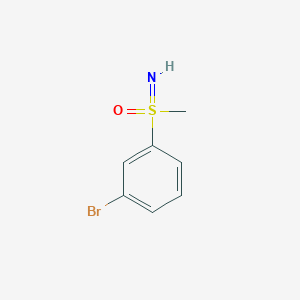
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2493050.png)
